molecular formula C16H24N2O2 B5088186 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B5088186
M. Wt: 276.37 g/mol
InChI Key: FBYVVYLPMJTPFG-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves the reaction of 2-methylphenol with 1-methylpiperidine in the presence of a suitable base to form the intermediate 2-(2-methylphenoxy)-1-methylpiperidine. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its basic nitrogen atom. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
  • 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
  • 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Uniqueness

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its binding affinity to certain molecular targets, while the phenoxy group provides additional sites for chemical modification and interaction.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-4-5-7-15(12)20-13(2)16(19)17-14-8-10-18(3)11-9-14/h4-7,13-14H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVVYLPMJTPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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